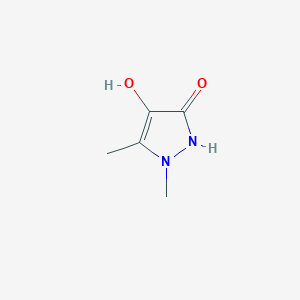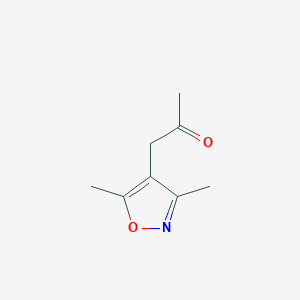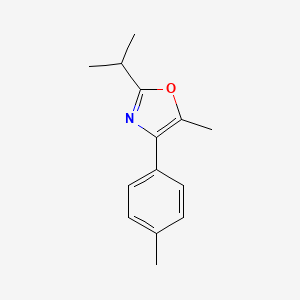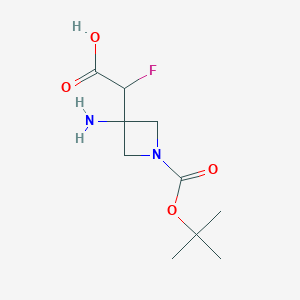
4-(Pentafluoroethyl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pentafluoroethyl)-1,3-thiazole is a heterocyclic compound characterized by the presence of a thiazole ring substituted with a pentafluoroethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentafluoroethyl)-1,3-thiazole typically involves the introduction of the pentafluoroethyl group into the thiazole ring. One common method is the Sandmeyer-type reaction, which proceeds at room temperature under mild conditions. This reaction involves the conversion of aromatic and heteroaromatic diazonium salts into the corresponding pentafluoroethyl thioethers using a stable fluoroalkylthiolation reagent in the presence of catalytic amounts of elemental copper .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the Sandmeyer-type reaction and the availability of stable fluoroalkylthiolation reagents suggest that this method could be adapted for large-scale production.
化学反応の分析
Types of Reactions
4-(Pentafluoroethyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.
Substitution: The pentafluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
科学的研究の応用
4-(Pentafluoroethyl)-1,3-thiazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s unique chemical structure makes it a candidate for drug discovery and development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: This compound is used in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and stability
作用機序
The mechanism of action of 4-(Pentafluoroethyl)-1,3-thiazole and its derivatives involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological effects. For example, the compound may inhibit specific enzymes or receptors, thereby affecting cellular processes such as signal transduction, metabolism, and gene expression .
類似化合物との比較
Similar Compounds
Similar compounds to 4-(Pentafluoroethyl)-1,3-thiazole include other fluorinated thiazoles and heterocyclic compounds with similar structural features. Examples include trifluoromethyl-substituted thiazoles and other perfluoroalkyl-substituted heterocycles .
Uniqueness
The uniqueness of this compound lies in the presence of the pentafluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. These properties make the compound particularly valuable in applications requiring enhanced chemical resistance and biological activity.
特性
CAS番号 |
1824049-08-2 |
|---|---|
分子式 |
C5H2F5NS |
分子量 |
203.14 g/mol |
IUPAC名 |
4-(1,1,2,2,2-pentafluoroethyl)-1,3-thiazole |
InChI |
InChI=1S/C5H2F5NS/c6-4(7,5(8,9)10)3-1-12-2-11-3/h1-2H |
InChIキー |
XUJFVKVKUXFRJS-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=CS1)C(C(F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol](/img/structure/B12864515.png)
![2-(2-Chlorobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12864517.png)
![1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium](/img/structure/B12864524.png)


![2-Chloro-7-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12864543.png)
![3-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12864548.png)


